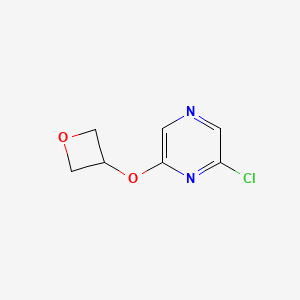

2-Chloro-6-(oxetan-3-yloxy)pyrazine

Description

Properties

IUPAC Name |

2-chloro-6-(oxetan-3-yloxy)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c8-6-1-9-2-7(10-6)12-5-3-11-4-5/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRKQTYZUPFMJFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=CN=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- 2,6-Dichloropyrazine : Commercially available and commonly used as the starting material for substitution reactions.

- Oxetan-3-ol or Oxetan-3-yloxy nucleophile : The nucleophile providing the oxetane ring functionality.

Typical Reaction Conditions

The substitution of chlorine by the oxetan-3-yloxy group is generally performed under basic conditions, often using potassium carbonate as the base. Polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylformamide (DMF) are preferred to facilitate the nucleophilic substitution.

- Base: Potassium carbonate (K2CO3)

- Solvent: NMP or DMF

- Temperature: Typically around 100°C

- Atmosphere: Inert atmosphere (e.g., nitrogen) to prevent side reactions

- Reaction Time: Overnight or up to 16 hours depending on scale and reactivity

Representative Procedure

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 2,6-Dichloropyrazine, potassium carbonate, oxetan-3-ol, NMP, 100°C, inert atmosphere | The mixture is stirred at 100°C overnight to allow nucleophilic substitution of one chlorine atom by the oxetan-3-yloxy group. |

| 2 | Work-up: Addition of water, extraction with ethyl acetate, washing with water and brine, drying over sodium sulfate | The reaction mixture is quenched with water and extracted to isolate the organic phase containing the product. |

| 3 | Purification: Silica gel column chromatography (methanol:methylene chloride 5:95) | The crude product is purified by chromatography to obtain pure 2-Chloro-6-(oxetan-3-yloxy)pyrazine as a solid. |

This method typically yields the desired product in moderate to good yields, depending on the exact conditions and scale.

Reaction Mechanism Insights

The nucleophilic aromatic substitution on the pyrazine ring proceeds via the displacement of the chlorine atom at the 6-position by the alkoxide ion derived from oxetan-3-ol. The electron-deficient nature of the pyrazine ring facilitates this substitution. The presence of potassium carbonate serves to deprotonate the oxetan-3-ol, generating the nucleophilic alkoxide species.

Comparative Analysis of Solvent Effects

| Solvent | Yield (%) | Reaction Time | Notes |

|---|---|---|---|

| NMP | Moderate to High (varies) | Overnight (~16h) | High boiling point, good solubility for reagents, promotes SNAr |

| DMF | Moderate | 16h | Similar polar aprotic solvent, effective but sometimes less efficient than NMP |

| Dichloromethane | Not typical for this substitution | Short (minutes) | Used in related piperazine substitutions but less suitable for oxetan-3-yloxy substitution on pyrazine |

The choice of solvent significantly impacts the reaction rate and yield, with NMP generally preferred for this type of substitution on pyrazine rings.

Research Findings and Data Summary

- The nucleophilic substitution of 2,6-dichloropyrazine with oxetan-3-ol under basic conditions is a reliable route to this compound.

- Potassium carbonate is the base of choice due to its moderate basicity and compatibility with the reaction conditions.

- Reaction temperatures around 100°C are optimal to promote substitution without degrading sensitive oxetane rings.

- Purification via silica gel chromatography using low polarity eluents (methanol:methylene chloride 5:95) yields pure product.

- Analytical data such as NMR and LC-MS confirm the structure and purity of the synthesized compound.

Summary Table of Preparation Method

| Parameter | Details |

|---|---|

| Starting Material | 2,6-Dichloropyrazine |

| Nucleophile | Oxetan-3-ol (alkoxide form) |

| Base | Potassium carbonate (K2CO3) |

| Solvent | N-Methyl-2-pyrrolidone (NMP) or N,N-dimethylformamide (DMF) |

| Temperature | 100°C |

| Reaction Time | 12-16 hours |

| Atmosphere | Inert (Nitrogen) |

| Work-up | Water quench, ethyl acetate extraction, drying |

| Purification | Silica gel chromatography (methanol:methylene chloride 5:95) |

| Typical Yield | Moderate to High (varies by scale and exact conditions) |

| Analytical Confirmation | NMR, LC-MS |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(oxetan-3-yloxy)pyrazine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 2-position can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Ring-Opening Reactions: The oxetane ring can be opened under acidic or basic conditions, leading to the formation of different products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or primary amines can be used in the presence of a base like sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Ring-Opening: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate the ring-opening of the oxetane ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-amino-6-(oxetan-3-yloxy)pyrazine, while oxidation may produce a corresponding pyrazine N-oxide derivative.

Scientific Research Applications

2-Chloro-6-(oxetan-3-yloxy)pyrazine has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(oxetan-3-yloxy)pyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The oxetane ring can undergo ring-opening reactions, which may play a role in its reactivity and interactions with biological molecules. The chlorine atom can also participate in nucleophilic substitution reactions, further influencing its mechanism of action.

Comparison with Similar Compounds

Key Observations :

Challenges :

Antimicrobial Activity

- Pyrazine derivatives in cocoa and chocolate show correlations between odor thresholds and antimicrobial potency, though this compound’s specific activity remains unexplored .

- Chlorine and polar groups (e.g., oxetane) may enhance interactions with bacterial targets compared to non-polar substituents .

Central Nervous System and Metabolic Targets

Flavor Chemistry

- Pyrazines contribute roasted aromas in foods. Substituents like methoxy or methyl groups (e.g., 2-Isopropyl-6-methoxypyrazine) enhance volatility and flavor intensity , whereas chlorine or oxetane likely reduce volatility due to increased molecular weight and polarity.

Biological Activity

2-Chloro-6-(oxetan-3-yloxy)pyrazine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, summarizing key findings from various studies, including structure-activity relationships (SARs), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 185.62 g/mol. The compound features a pyrazine ring substituted with a chlorine atom and an oxetane-derived ether group, which may influence its reactivity and biological interactions.

Anti-inflammatory Activity

Recent studies have indicated that derivatives of pyrazine compounds exhibit significant anti-inflammatory properties. For instance, compounds structurally related to this compound have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process.

Table 1: Inhibitory Potency against COX Enzymes

Preliminary data suggest that this compound may exhibit comparable or superior COX inhibition compared to established anti-inflammatory drugs like celecoxib and indomethacin.

Anticancer Activity

In vitro studies have shown that pyrazine-based compounds can demonstrate anticancer effects by inducing oxidative stress in cancer cells. The mechanism involves the upregulation of antioxidant genes, leading to an imbalance that promotes cell death in malignant cells.

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa | TBD | Induction of oxidative stress |

| PANC-1 | TBD | Apoptosis via redox imbalance |

| MKN-74 | TBD | Disruption of redox homeostasis |

The anticancer potential is linked to the structural features of the compound, particularly the presence of the oxetane moiety which may enhance cellular uptake and bioavailability.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyrazine core significantly affect biological activity. For example, substituents at specific positions on the pyrazine ring can enhance or diminish potency against COX enzymes and cancer cell lines.

Figure 1: Structural Modifications Impacting Activity

- Position 2 Substituents: Electron-withdrawing groups may enhance COX inhibition.

- Position 6 Modifications: Variations in the oxetane substituent can alter cytotoxic effects.

Case Studies

A notable case study involved the synthesis and evaluation of several pyrazine derivatives, including this compound, which were assessed for their anti-inflammatory and anticancer properties through both in vitro assays and in vivo models. The study highlighted that certain derivatives showed significant reductions in tumor size in xenograft models while maintaining low toxicity levels in healthy tissues.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.